N-[4-(benzyloxy)phenyl]-3-chloro-2,2-dimethylpropanamide
Overview
Description
N-[4-(benzyloxy)phenyl]-3-chloro-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C18H20ClNO2 and its molecular weight is 317.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Structural Analysis and Synthesis
- In a study of similar compounds, the crystal structure of 4-(3-Chloro-2,2-dimethylpropanamido)benzenesulfonamide was analyzed, revealing a three-dimensional network formed by hydrogen bonds, which could be significant for understanding the physical and chemical properties of related compounds (Yalcin et al., 2012).
2. Biological Activity and Inhibition
- Compounds structurally similar to N-[4-(benzyloxy)phenyl]-3-chloro-2,2-dimethylpropanamide have shown promising biological activities. For instance, a N-(1,1-dimethylpropynyl) benzamide series was found to inhibit mitosis in plant cells at low concentrations, indicating potential applications in agriculture or biochemistry (Merlin et al., 1987).
3. Potential in Drug Discovery
- Novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide were synthesized and evaluated for anti-tubercular activity. Some compounds showed potent activity against Mycobacterium tuberculosis, suggesting potential applications in drug discovery for tuberculosis treatment (Nimbalkar et al., 2018).
4. Spectroscopic Analysis
- Spectrophotometric methods have been developed for determining related compounds like 3-Chloro-N-Hydroxy-2,2-Dimethylpropanamide. Such methods are crucial for the accurate measurement and analysis of these compounds in various contexts (Shu, 2011).
Mechanism of Action
Target of Action
A structurally similar compound, n-[4-(benzyloxy)phenyl]glycinamide, has been reported to target leukotriene a-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory and allergic responses.
Mode of Action
Based on the structural similarity to n-[4-(benzyloxy)phenyl]glycinamide, it can be hypothesized that it may interact with its target enzyme to modulate its activity .
Biochemical Pathways
If it indeed targets leukotriene a-4 hydrolase like its structurally similar compound, it could potentially influence the leukotriene biosynthesis pathway .
Result of Action
If it acts similarly to n-[4-(benzyloxy)phenyl]glycinamide, it could potentially modulate the activity of leukotriene a-4 hydrolase, thereby influencing the production of leukotrienes and the associated inflammatory and allergic responses .
Properties
IUPAC Name |
3-chloro-2,2-dimethyl-N-(4-phenylmethoxyphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-18(2,13-19)17(21)20-15-8-10-16(11-9-15)22-12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBALWDCESXOEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901185151 | |
Record name | 3-Chloro-2,2-dimethyl-N-[4-(phenylmethoxy)phenyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901185151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
454473-72-4 | |
Record name | 3-Chloro-2,2-dimethyl-N-[4-(phenylmethoxy)phenyl]propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=454473-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2,2-dimethyl-N-[4-(phenylmethoxy)phenyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901185151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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